molecular formula C10H8F3IO B8327310 2-(Iodomethyl)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran

2-(Iodomethyl)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran

Cat. No. B8327310
M. Wt: 328.07 g/mol
InChI Key: XUUGPCHPQRUGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Iodomethyl)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C10H8F3IO and its molecular weight is 328.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Iodomethyl)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Iodomethyl)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Iodomethyl)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran

Molecular Formula

C10H8F3IO

Molecular Weight

328.07 g/mol

IUPAC Name

2-(iodomethyl)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H8F3IO/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-3,8H,4-5H2

InChI Key

XUUGPCHPQRUGLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)C(F)(F)F)CI

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(prop-2-en-1-yl)-4-(trifluoromethyl)phenol (4 g, 20 mmol) in dichloromethane (50 ml) was added SnCl4 (2.6 g, 10.0 mmol, 0.5 eq) dropwise and iodine (5.03 g, 19.8 mmol, 1 eq) with stirring for 6 h at room temperature. The reaction mixture was diluted with dichloromethane (200 ml) and quenched by the addition of water (100 ml). The organic layer was separated and the pH value of the aqueous layer was adjusted to ˜8 with aqueous sodium bicarbonate. The aqueous layer was extracted further with dichloromethane (3×100 ml). The organic layers were combined, washed with aqueous Na2S2O4 (5%, 100 ml) to remove remaining iodine, dried over anhydrous magnesium sulfate, filtered, and then concentrated under vacuum. The crude material was purified by silica gel chromatography using 1% ethyl acetate in petroleum ether to elute. The product-containing fractions were combined and concentrated under vacuum to afford 2-(iodomethyl)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran as colorless oil (2.8 g, 43%); 1H NMR (300 MHz, CDCl3): δ 7.39 (d, J=5.7 Hz, 2H), 6.83 (d, J=8.7 Hz, 1H), 4.91-5.00 (m, 1H), 3.34-3.48 (m, 3H), 3.05-3.12 (m, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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